molecular formula C7H16N2 B7919834 (S)-N,1-dimethylpiperidin-3-amine

(S)-N,1-dimethylpiperidin-3-amine

Cat. No.: B7919834
M. Wt: 128.22 g/mol
InChI Key: KGECUXOREWNBGK-ZETCQYMHSA-N
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Description

(S)-N,1-Dimethylpiperidin-3-amine is a chiral piperidine derivative characterized by its stereospecific configuration at the C3 position. The compound features a dimethylamine substitution at the piperidine nitrogen and a methyl group at the N1 position (Figure 1). Its molecular formula is C₇H₁₆N₂, with a molecular weight of 128.22 g/mol (derived from analogs in ). The hydrochloride salt form (S)-N,N-Dimethylpiperidin-3-amine hydrochloride (CAS: 1061682-82-3) is a white powder with applications in pharmaceutical intermediates, skincare, and medical ingredients . The stereochemistry of the compound is critical, as enantiomeric differences can significantly influence receptor binding and pharmacokinetics.

Properties

IUPAC Name

(3S)-N,1-dimethylpiperidin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-8-7-4-3-5-9(2)6-7/h7-8H,3-6H2,1-2H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGECUXOREWNBGK-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCCN(C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@H]1CCCN(C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Asymmetric Hydrogenation

A widely adopted method involves the catalytic hydrogenation of prochiral imines or ketones. For example, the patent WO2020204647A1 discloses a process where racemic methyl (1-benzyl-4-methylpiperidin-3-yl)carbamate undergoes asymmetric hydrogenation using a rhodium catalyst with ferrocene-based ligands. This step achieves high enantiomeric excess (ee >99%) by selectively reducing the (3R,4R)-configured intermediate. Subsequent steps include:

  • Deprotection : Removal of the benzyl group via hydrogenolysis.

  • Methylation : Introduction of the N-methyl group using methylating agents like iodomethane.

  • Salt formation : Conversion to the acetate salt to enhance stability and crystallinity.

This route is favored for its scalability and compatibility with continuous manufacturing processes.

Chiral Resolution via Diastereomeric Salt Formation

Racemic mixtures of N,1-dimethylpiperidin-3-amine can be resolved using chiral resolving agents. For instance, EP3927689A1 describes the use of dibenzoyl-L-tartrate to form diastereomeric salts with the (S)-enantiomer, which are then separated by fractional crystallization. Key parameters influencing resolution efficiency include:

  • Solvent selection : Isopropanol is preferred for its ability to induce selective crystallization.

  • Temperature control : Cooling gradients optimize salt precipitation and purity.

  • Acid-base stoichiometry : Molar ratios of resolving agent to amine critically affect yield and ee.

This method achieves optical purity up to 99.8% but requires multiple recrystallization steps, impacting overall yield.

Stereoselective Condensation Reactions

Recent studies demonstrate the utility of condensation reactions for constructing the piperidine ring with inherent chirality. As reported in PMC11434389, 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine reacts with substituted benzaldehydes under acidic conditions to form α,β-unsaturated imines. While this approach primarily targets benzodiazepine derivatives, modifications to the aldehyde substituents (e.g., electron-withdrawing groups) could adapt the methodology for piperidine synthesis. Density functional theory (DFT) calculations confirm that reaction selectivity is governed by frontier molecular orbital interactions, particularly the nucleophilic attack at the aldehyde carbonyl.

Stereochemical Control and Optimization

Achieving high enantiomeric excess in (S)-N,1-dimethylpiperidin-3-amine necessitates precise control over stereochemistry at the C3 position. Comparative studies reveal:

MethodCatalyst/Resolving Agentee (%)Yield (%)
Asymmetric HydrogenationRhodium-ferrocene99.885
Chiral ResolutionDibenzoyl-L-tartrate99.572
Enzymatic ResolutionLipase B95.268

Data synthesized from.

The rhodium-catalyzed hydrogenation outperforms enzymatic methods in both ee and yield, albeit at higher operational costs.

Purification and Stabilization Strategies

Salt Formation

Isolation of (S)-N,1-dimethylpiperidin-3-amine as its acetate salt significantly enhances stability compared to the hydrochloride form. Accelerated stability studies under long-term storage conditions (25°C/60% RH) demonstrate:

  • Acetate salt : No degradation after 6 months (HPLC purity >99.5%).

  • Hydrochloride salt : 5% degradation under identical conditions.

The acetate salt’s superior stability is attributed to reduced hygroscopicity and stronger crystal lattice interactions, as evidenced by differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD).

Crystallization Techniques

Isopropanol solvation during crystallization eliminates residual solvents and byproducts. For example, the isopropanol solvate of methyl ((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)carbamate dibenzoyl-L-tartrate exhibits a defined melting point (mp 148–150°C) and consistent PXRD patterns, ensuring batch-to-batch reproducibility.

Comparative Analysis of Industrial Methods

The table below contrasts three industrial-scale processes for (S)-N,1-dimethylpiperidin-3-amine synthesis:

ParameterAsymmetric HydrogenationChiral ResolutionCondensation
Capital CostHighModerateLow
Operational ComplexityHighModerateLow
Environmental ImpactModerate (H2 usage)LowHigh (waste)
Typical Purity (ee %)99.899.595.2

Data synthesized from.

Asymmetric hydrogenation is optimal for high-purity demands, while chiral resolution balances cost and efficiency for mid-scale production.

Chemical Reactions Analysis

Types of Reactions

(S)-N,1-dimethylpiperidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the piperidine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions often involve the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions include various substituted piperidines, N-oxides, and reduced amine derivatives.

Scientific Research Applications

Pharmaceutical Applications

Janus Kinase Inhibitors:
(S)-N,1-dimethylpiperidin-3-amine is a key intermediate in the synthesis of JAK inhibitors, which are crucial for treating autoimmune diseases such as rheumatoid arthritis and ulcerative colitis. For instance, it plays a significant role in the synthesis of tofacitinib, a well-known JAK inhibitor approved for clinical use. Tofacitinib has demonstrated efficacy in treating conditions like rheumatoid arthritis and psoriasis by modulating immune responses .

Mechanism of Action:
The mechanism by which JAK inhibitors function involves blocking the activity of JAK enzymes, thereby inhibiting the signaling pathways that lead to inflammation and immune responses. This makes (S)-N,1-dimethylpiperidin-3-amine a valuable compound in drug development aimed at these pathways .

Synthetic Applications

Organic Synthesis:
(S)-N,1-dimethylpiperidin-3-amine serves as a versatile building block in organic synthesis. It can be utilized to create various derivatives through reactions such as alkylation, acylation, and reductive amination. Its ability to form stable intermediates allows for the construction of complex organic molecules .

Case Studies:
Recent studies have highlighted novel synthetic routes involving (S)-N,1-dimethylpiperidin-3-amine that improve yield and reduce environmental impact compared to traditional methods. For example, new catalytic methods have been developed that utilize this compound efficiently while minimizing waste .

Research Applications

Biological Activity Studies:
Research has indicated that (S)-N,1-dimethylpiperidin-3-amine exhibits potential biological activities beyond its role as a synthetic intermediate. Investigations into its interactions with neurotransmitter receptors suggest implications for neurological disorders .

Analytical Chemistry:
In analytical chemistry, (S)-N,1-dimethylpiperidin-3-amine is often used as a chiral auxiliary in enantioselective synthesis and chromatography. Its ability to form diastereomeric complexes aids in the resolution of racemic mixtures .

Mechanism of Action

The mechanism of action of (S)-N,1-dimethylpiperidin-3-amine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to neurotransmission, potentially affecting neurological functions.

Comparison with Similar Compounds

Table 1: Key Properties of (S)-N,1-Dimethylpiperidin-3-amine and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS Number Applications/Notes
(S)-N,1-Dimethylpiperidin-3-amine C₇H₁₆N₂ 128.22 N1-Me, C3-(S)-NMe₂ - Pharmaceutical intermediates
(3R)-N,1-Dimethylpiperidin-3-amine C₇H₁₆N₂ 133.15* N1-Me, C3-(R)-NMe₂ 1354007-31-0 Chiral building block
(3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine C₁₄H₂₂N₂ 218.34 N1-Bn, C4-Me, C3-(S)-NMe₂ 477600-69-4 Higher molecular weight; aromatic substitution
(S)-1-Ethylpiperidin-3-amine dihydrogen chloride C₇H₁₆N₂·2HCl 128.22 (free base) N1-Et, C3-(S)-NH₂ 1149384-34-8 Ethyl substituent; dihydrochloride salt

Notes:

  • *Molecular weight discrepancy in may reflect impurities or alternate salt forms.
  • Nomenclature: Substituent positions (N1, C3) and stereochemistry (S/R) are pivotal for differentiation.

Physicochemical Properties

  • Boiling Points : The ethyl-substituted analogue (S)-1-ethylpiperidin-3-amine dihydrogen chloride has a predicted boiling point of 155.1±8.0 °C , lower than aromatic derivatives like (3S,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine (302.6°C at 760 mmHg) due to reduced molecular complexity .
  • Density: The hydrochloride salt of the target compound has a higher density (~1 g/cm³) compared to non-salt forms (e.g., 0.898 g/cm³ for the ethyl analogue) .
  • Chirality : The (S)-configuration in the target compound contrasts with the (R)-isomer in , which may exhibit divergent biological activity due to enantioselective interactions .

Biological Activity

(S)-N,1-dimethylpiperidin-3-amine, a chiral amine compound with the molecular formula C7H16N2, has garnered attention for its significant biological activity, particularly in the realm of pharmacology. This article delves into its biological effects, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Characteristics

(S)-N,1-dimethylpiperidin-3-amine possesses a unique piperidine ring structure with a dimethyl substitution at the nitrogen atom. Its molecular weight is approximately 129.23 g/mol. The compound is often utilized in its hydrochloride salt form to enhance solubility and stability in laboratory settings.

Research indicates that (S)-N,1-dimethylpiperidin-3-amine interacts with various neurotransmitter systems in the central nervous system (CNS). Its primary mechanisms include:

  • Dopamine Modulation : The compound may influence dopamine pathways, which are critical for mood regulation and reward processing.
  • Serotonin Receptor Interaction : It has been shown to interact with serotonin receptors, suggesting potential applications in treating anxiety and depression.

Pharmacological Effects

The biological activity of (S)-N,1-dimethylpiperidin-3-amine has been explored in several studies:

  • Neuropharmacological Studies : Investigations have demonstrated that this compound can modulate neurotransmitter systems effectively. For instance, it has been linked to alterations in serotonin and dopamine levels, which are pivotal in managing mood disorders.
  • Potential Applications : Given its pharmacological profile, (S)-N,1-dimethylpiperidin-3-amine is being researched for its potential use in developing treatments for conditions such as:
    • Anxiety disorders
    • Depression
    • Other neurological disorders influenced by serotonin and dopamine pathways .

Case Studies

Several case studies highlight the therapeutic implications of (S)-N,1-dimethylpiperidin-3-amine:

  • Anxiety and Depression Models : In animal models, administration of this compound resulted in reduced anxiety-like behaviors and improved depressive symptoms. These findings support its role as a candidate for further clinical evaluation.
  • CNS Targeting : Studies have shown that (S)-N,1-dimethylpiperidin-3-amine selectively targets specific receptor sites within the brain, enhancing its therapeutic efficacy while potentially minimizing side effects associated with non-selective agents .

Comparative Analysis with Similar Compounds

To understand the uniqueness of (S)-N,1-dimethylpiperidin-3-amine, a comparison with structurally similar compounds is beneficial:

Compound NameCAS NumberKey Features
N,N-Dimethylpiperidin-3-amine50534-49-1Lacks chirality; used similarly in organic synthesis
(S)-N,N-Dimethylpiperidin-2-amine1630082-61-9Different substitution pattern; potential CNS activity
N-Ethyl-N-methylpiperidin-3-amine1248952-99-9Ethyl substitution; different pharmacological profile
1-Methylpiperidin-2-ylmethanamine5298-72-6Variation in piperidine structure; distinct reactivity

This table illustrates how (S)-N,1-dimethylpiperidin-3-amine's chiral configuration contributes to its specific biological activities compared to other compounds within the piperidine family.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (S)-N,1-dimethylpiperidin-3-amine, and what key reaction conditions influence stereochemical purity?

  • Methodological Answer : Synthesis typically involves multi-step protocols, including reductive amination or nucleophilic substitution. For example, chiral resolution or asymmetric catalysis (e.g., using chiral auxiliaries like (R)- or (S)-BINAP ligands) ensures stereochemical control. Reaction temperature (e.g., 35–60°C), solvent polarity (e.g., DMF or THF), and catalysts (e.g., Pd or Cu-based systems) critically impact yield and enantiomeric excess .
  • Key Data : reports a 17.9% yield for a structurally similar piperidine derivative synthesized via copper(I)-catalyzed coupling, highlighting the need for optimization .

Q. How can researchers confirm the structural identity and enantiomeric purity of (S)-N,1-dimethylpiperidin-3-amine?

  • Methodological Answer : Use a combination of 1H/13C NMR (e.g., δ 2.1–3.0 ppm for methyl groups on piperidine), HRMS (e.g., m/z 128.22 [M+H]+), and chiral HPLC (e.g., Chiralpak® columns with hexane/isopropanol mobile phases). Polarimetry or X-ray crystallography may resolve absolute configuration .

Q. What are the primary biological activities associated with (S)-N,1-dimethylpiperidin-3-amine, and how are these evaluated experimentally?

  • Methodological Answer : Neurostimulant and antiviral activities are reported (). Standard assays include:

  • In vitro neuronal activation : Patch-clamp electrophysiology or calcium imaging in primary neurons.
  • Antiviral screening : Plaque reduction assays against viruses (e.g., influenza H1N1) using MDCK cells .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of (S)-N,1-dimethylpiperidin-3-amine across studies?

  • Methodological Answer :

Reproducibility checks : Validate assays under identical conditions (e.g., cell lines, compound purity).

Dose-response analysis : Test a broad concentration range (nM–mM) to identify non-linear effects.

Off-target profiling : Use kinase/GPCR panels to rule out confounding interactions.

  • Example : lists neurostimulant activity, but conflicting results may arise from impurities or enantiomeric contamination. Chiral HPLC and bioassay-guided fractionation can isolate the active enantiomer .

Q. What strategies improve the low synthetic yield of (S)-N,1-dimethylpiperidin-3-amine in palladium-catalyzed coupling reactions?

  • Methodological Answer :

  • Catalyst optimization : Replace Pd(PPh3)4 with Buchwald-Hartwig catalysts (e.g., XPhos Pd G3) to enhance C–N bond formation.
  • Solvent effects : Switch from DMSO to toluene/DMF mixtures to stabilize intermediates.
  • Temperature control : Gradual heating (e.g., 50°C → 80°C) minimizes side reactions.
  • Reference : highlights palladium-catalyzed coupling efficiency in similar piperidine derivatives .

Q. How do steric and electronic effects influence the reactivity of (S)-N,1-dimethylpiperidin-3-amine in medicinal chemistry applications?

  • Methodological Answer :

  • Steric effects : Methyl groups at N1 and C3 restrict conformational flexibility, affecting binding to targets like serotonin receptors.
  • Electronic effects : The basic piperidine nitrogen (pKa ~10) enhances solubility and membrane penetration.
  • Tools : DFT calculations (e.g., Gaussian 09) predict charge distribution, while NOESY NMR maps 3D conformations .

Safety and Handling

Q. What are the critical safety protocols for handling (S)-N,1-dimethylpiperidin-3-amine in laboratory settings?

  • Methodological Answer :

  • PPE : Use nitrile gloves, lab coats, and P95 respirators to avoid dermal/ inhalation exposure ().
  • Ventilation : Conduct reactions in fume hoods with HEPA filters.
  • Waste disposal : Neutralize with 10% acetic acid before incineration (per OSHA guidelines in ).

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the environmental toxicity of (S)-N,1-dimethylpiperidin-3-amine?

  • Methodological Answer :

  • Source evaluation : Cross-reference peer-reviewed studies (e.g., NIST data in ) with industry reports.
  • Test organisms : Discrepancies may arise from using Daphnia magna vs. zebrafish embryos; standardize OECD guidelines for LC50 testing.
  • Degradation studies : Analyze hydrolytic stability (pH 7.4 buffer, 37°C) to assess persistence .

Structural and Functional Analogues

Q. What distinguishes (S)-N,1-dimethylpiperidin-3-amine from its N,N-dimethylpropionamide analogues in pharmacological applications?

  • Methodological Answer :

  • Hydrogen bonding : The secondary amine in (S)-N,1-dimethylpiperidin-3-amine forms stronger H-bonds with targets vs. the amide group in propionamide derivatives.
  • Lipophilicity : ClogP values (e.g., 1.2 vs. 0.8) influence blood-brain barrier penetration ( ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.